Pyrazino[2,3-b]pyrazine
Overview
Description
Pyrazino[2,3-b]pyrazine is a heterocyclic aromatic compound with the molecular formula C₆H₄N₄. It is a naphthalene analog with iminium nitrogen atoms at the 1,4,5,8-positions instead of sp²-carbon atoms . This compound is attractive as a building block for nitrogen-rich π-conjugated systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrazino[2,3-b]pyrazine can be synthesized through various methods. One common approach involves the condensation of aromatic 1,2-diamines with 1,2-diketones, followed by cyclization . Another method includes the reaction of hexaketocyclohexane octahydrate with 2,3-diaminopyrazine via a simple dehydration condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Chemical Reactions Analysis
Types of Reactions
Pyrazino[2,3-b]pyrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of this compound.
Substitution: The compound can undergo substitution reactions, where different substituents replace hydrogen atoms on the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound oxides, while substitution reactions can produce halogenated this compound derivatives .
Scientific Research Applications
Pyrazino[2,3-b]pyrazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrazino[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, this compound-containing therapeutic agents can inhibit the 26S proteasome, leading to the dysregulation of proteins critical to cell growth and survival . This mechanism is particularly relevant in the context of cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A 1,4-diazine with widespread occurrence in nature.
Pyrido[2,3-b]pyrazine: A similar compound with nitrogen atoms at different positions.
Pyrido[3,4-b]pyrazine: Another related compound with a different nitrogen arrangement.
Uniqueness
Pyrazino[2,3-b]pyrazine is unique due to its specific nitrogen arrangement, which makes it an attractive building block for nitrogen-rich π-conjugated systems . This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and physical properties.
Properties
IUPAC Name |
pyrazino[2,3-b]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4/c1-2-8-6-5(7-1)9-3-4-10-6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOBINBWTPHVEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)N=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180188 | |
Record name | Pyrazino(2,3-b)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255-53-8 | |
Record name | Pyrazino(2,3-b)pyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000255538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazino[2,3-b]pyrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129591 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazino(2,3-b)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRAZINO(2,3-B)PYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGK9UFQ6C2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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